molecular formula C7H16N2O2 B11751583 (S)-2,7-Diaminoheptanoic acid CAS No. 37689-89-7

(S)-2,7-Diaminoheptanoic acid

Cat. No.: B11751583
CAS No.: 37689-89-7
M. Wt: 160.21 g/mol
InChI Key: NMDDZEVVQDPECF-LURJTMIESA-N
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Description

(S)-2,7-Diaminoheptanoic acid is an organic compound with the molecular formula C7H16N2O2 It is a chiral amino acid derivative, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,7-Diaminoheptanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid or an imine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at high pressure and a solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the fermentation of genetically modified microorganisms that express the necessary enzymes for its biosynthesis. This biotechnological approach can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2,7-Diaminoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino groups into nitro groups or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(S)-2,7-Diaminoheptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Medicine: It has potential therapeutic applications, such as in the development of drugs for treating neurological disorders.

    Industry: this compound can be used in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism by which (S)-2,7-Diaminoheptanoic acid exerts its effects depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Lysine: Another amino acid with a similar structure but different functional groups.

    Ornithine: Similar in structure but with different biological roles.

    Arginine: Contains a guanidino group instead of the amino groups found in (S)-2,7-Diaminoheptanoic acid.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2,7-diaminoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDDZEVVQDPECF-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@@H](C(=O)O)N)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958731
Record name 2,7-Diaminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37689-89-7
Record name (2S)-2,7-Diaminoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37689-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2,7-Diaminoheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037689897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diaminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,7-diaminoheptanoic acid
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